BRD6688

Beschreibung

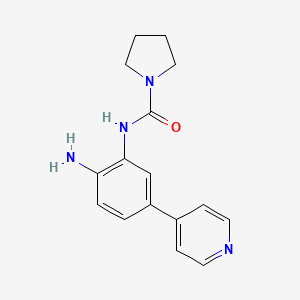

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-amino-5-pyridin-4-ylphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c17-14-4-3-13(12-5-7-18-8-6-12)11-15(14)19-16(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10,17H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBMJVMSBSGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of BRD6688: A Kinetically Selective HDAC2 Inhibitor for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cambridge, MA - BRD6688, a novel ortho-aminoanilide, has emerged as a promising small molecule inhibitor with significant potential for the treatment of neurological disorders characterized by cognitive impairment. This technical guide provides a comprehensive overview of the mechanism of action of BRD6688, focusing on its selective inhibition of Histone Deacetylase 2 (HDAC2). This document synthesizes key findings on its molecular interactions, cellular effects, and in vivo efficacy, offering detailed experimental protocols and data for researchers in the field.

Executive Summary

BRD6688 is a potent, cell-permeable, and brain-penetrant inhibitor of HDAC2. Its mechanism of action is centered on its kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform. This selectivity is driven by a significantly longer residence time on HDAC2, leading to a sustained inhibition of its enzymatic activity. By inhibiting HDAC2, BRD6688 increases the acetylation of histones H3 at lysine 9 (H3K9) and H4 at lysine 12 (H4K12) in neuronal cells. This epigenetic modification leads to a more relaxed chromatin state, facilitating the transcription of genes associated with synaptic plasticity and memory formation. In preclinical models of neurodegeneration, BRD6688 has been shown to rescue memory deficits, highlighting its therapeutic potential as a cognitive enhancer.

Molecular Mechanism of Action: Kinetic Selectivity for HDAC2

The defining feature of BRD6688's mechanism of action is its kinetic selectivity for HDAC2. While exhibiting potent inhibition of both HDAC1 and HDAC2 in traditional IC50 assays, BRD6688 displays a substantially longer half-life (residence time) on HDAC2 compared to HDAC1.[1] This "biased residence time" means that while the initial binding affinity may be comparable, BRD6688 remains bound to and inhibits HDAC2 for a much longer duration.[2][3]

This prolonged target engagement is crucial for its therapeutic effect, as it allows for a sustained increase in histone acetylation in the brain at doses that do not cause the side effects associated with broader HDAC inhibition.[4]

Quantitative Binding and Inhibition Data

The inhibitory activity and kinetic parameters of BRD6688 against Class I HDACs have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of BRD6688 against Class I HDACs

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 21 - 530 | [1][4] |

| HDAC2 | 29 - 100 | [1][4] |

| HDAC3 | 11,480 | [1] |

Note: IC50 values can vary between different assay conditions and sources.

Table 2: Kinetic Parameters of BRD6688 for HDAC1 and HDAC2

| Parameter | HDAC1 | HDAC2 | Reference |

| Half-life (t½) / Residence Time (min) | 65 | 381 | [1] |

This nearly six-fold longer residence time on HDAC2 is the cornerstone of BRD6688's selective in vivo activity.[1]

Cellular Mechanism: Reversal of Histone Hypoacetylation

HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[5] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[6] In several neurodegenerative conditions, HDAC2 is upregulated, leading to hypoacetylation of histones and the downregulation of genes necessary for synaptic plasticity and memory.[7]

BRD6688, by selectively inhibiting HDAC2, reverses this pathological hypoacetylation. Specifically, treatment with BRD6688 leads to a significant increase in the acetylation of H3K9 and H4K12 in primary mouse neuronal cells and in the hippocampus of a mouse model of neurodegeneration.[2][8]

Signaling Pathway

The mechanism of BRD6688's action on a cellular level can be visualized as a direct intervention in the epigenetic regulation of gene expression.

Caption: Signaling pathway of BRD6688 action.

In Vivo Efficacy: Rescue of Cognitive Deficits

The therapeutic potential of BRD6688 has been demonstrated in the CK-p25 mouse model of neurodegeneration, which exhibits significant cognitive deficits. Administration of BRD6688 to these mice rescued memory deficits in the contextual fear conditioning paradigm.[2] This behavioral improvement was accompanied by a corresponding increase in H4K12 acetylation in the hippocampus, confirming target engagement in the brain.[2]

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol is adapted from methodologies used to characterize ortho-aminoanilide HDAC inhibitors.[9]

Objective: To determine the IC50 values of BRD6688 against HDAC isoforms.

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes (e.g., from BPS Bioscience).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

HDAC Developer (containing Trichostatin A as a stop reagent and a trypsin-like protease).

-

BRD6688 stock solution in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of BRD6688 in Assay Buffer.

-

In a 384-well plate, add the HDAC enzyme solution to each well.

-

Add the BRD6688 dilutions to the wells.

-

Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the HDAC Developer.

-

Incubate for 15-20 minutes at room temperature.

-

Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate IC50 values using a suitable software (e.g., GraphPad Prism) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Determination of Target Residence Time

This protocol is based on the "jump dilution" method to measure inhibitor-enzyme dissociation kinetics.[10]

Objective: To determine the residence time (t½) of BRD6688 on HDAC1 and HDAC2.

Procedure:

-

Incubate a concentrated solution of the HDAC enzyme with a saturating concentration of BRD6688 (e.g., 10x Ki) to allow for the formation of the enzyme-inhibitor complex.

-

Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing the HDAC substrate. This "jump dilution" reduces the concentration of free inhibitor to a non-inhibitory level.

-

Continuously monitor the enzymatic reaction by measuring the increase in fluorescence over time.

-

The rate of recovery of enzyme activity corresponds to the dissociation rate of the inhibitor (k_off).

-

Fit the progress curves to a first-order equation to determine the k_off value.

-

Calculate the residence time (t½) as ln(2)/k_off.

Neuronal Histone Acetylation Assay (Western Blot)

This protocol provides a method to assess the effect of BRD6688 on histone acetylation in neuronal cells.[11]

Objective: To measure the levels of H3K9 and H4K12 acetylation in primary neurons treated with BRD6688.

Materials:

-

Primary mouse cortical neurons.

-

BRD6688.

-

Lysis buffer for histone extraction.

-

SDS-PAGE gels (e.g., 4-20% Tris-glycine).

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H4K12, anti-total H3, anti-total H4.

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

Procedure:

-

Culture primary neurons and treat with various concentrations of BRD6688 for a specified duration (e.g., 24 hours).

-

Lyse the cells and extract histones.

-

Quantify protein concentration.

-

Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K9 or anti-acetyl-H4K12) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an antibody against the corresponding total histone (total H3 or total H4) as a loading control.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the acetylated histone signal to the total histone signal.

Caption: Experimental workflow for Western blot analysis.

In Vivo Cognitive Testing: Contextual Fear Conditioning

This protocol describes the use of the contextual fear conditioning paradigm in the CK-p25 mouse model.[2][6]

Objective: To assess the effect of BRD6688 on memory deficits in a mouse model of neurodegeneration.

Animals:

-

CK-p25 transgenic mice and wild-type littermates.

Procedure:

-

Drug Administration: Administer BRD6688 or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified period (e.g., 10 days) prior to and during behavioral testing.[2]

-

Training (Day 1):

-

Place each mouse in a conditioning chamber.

-

Allow a period of exploration (e.g., 2-3 minutes).

-

Deliver a mild foot shock (unconditioned stimulus, US) (e.g., 0.5-0.75 mA for 2 seconds).

-

Remove the mouse from the chamber after a short interval (e.g., 30 seconds).

-

-

Testing (Day 2):

-

Place the mouse back into the same conditioning chamber (the context).

-

Record the mouse's behavior for a set period (e.g., 5 minutes) without delivering a shock.

-

The primary measure of fear memory is "freezing," defined as the complete absence of movement except for respiration.

-

-

Data Analysis:

-

Quantify the percentage of time each mouse spends freezing during the testing phase.

-

Compare the freezing behavior between the different treatment groups (e.g., wild-type + vehicle, CK-p25 + vehicle, CK-p25 + BRD6688) using appropriate statistical tests (e.g., ANOVA).

-

Conclusion and Future Directions

BRD6688 represents a significant advancement in the development of selective HDAC inhibitors for neurological diseases. Its unique mechanism of kinetic selectivity for HDAC2 provides a promising therapeutic window for enhancing cognition without the side effects associated with pan-HDAC inhibition. The detailed methodologies provided in this guide are intended to facilitate further research into BRD6688 and other kinetically selective inhibitors.

Future research should focus on elucidating the full spectrum of downstream gene expression changes induced by BRD6688 in different neuronal cell types. Furthermore, long-term efficacy and safety studies in various preclinical models of cognitive disorders will be crucial for its translation to the clinic. The continued exploration of compounds with tuned kinetic profiles against specific HDAC isoforms holds great promise for the development of novel epigenetic therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Target engagement and drug residence time can be observed in living cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contextual Fear Learning and Extinction in the Primary Visual Cortex of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group [frontiersin.org]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BRD6688 in Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BRD6688, a selective histone deacetylase (HDAC) inhibitor, and its role in modulating histone acetylation. The document covers its mechanism of action, quantitative biochemical data, detailed experimental protocols, and its effects on cellular and physiological processes, making it a valuable resource for professionals in biomedical research and drug development.

Introduction: Histone Acetylation and the Significance of HDAC Inhibition

Gene expression is meticulously regulated, in part, by the dynamic structuring of chromatin. A key post-translational modification governing chromatin architecture is histone acetylation. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and relaxing the chromatin structure into a more transcriptionally active state known as euchromatin.[1] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation into a transcriptionally repressive state called heterochromatin.[1][2]

An imbalance in the activity of HATs and HDACs is implicated in various diseases, including cancer and neurological disorders.[3][4] This has spurred the development of HDAC inhibitors as potential therapeutic agents.[5] BRD6688 is a novel small molecule inhibitor that has garnered attention for its unique selectivity profile.

BRD6688: A Kinetically Selective HDAC2 Inhibitor

BRD6688 is a potent, cell-permeable, and brain-penetrant inhibitor belonging to the ortho-aminoanilide class.[6][7] It is distinguished by its kinetically selective inhibition of HDAC2 over the highly homologous HDAC1 isoform.[6][8] This selectivity is not based solely on potency (as measured by IC50 values) but on its binding kinetics, specifically its residence time on the target enzyme.[6][7] BRD6688 exhibits a significantly longer half-life on HDAC2 compared to HDAC1, leading to a more sustained inhibition of its target.[7]

Mechanism of Action

BRD6688 functions by binding to the active site of HDAC2, preventing it from deacetylating its histone substrates. This inhibition leads to an accumulation of acetylated histones, particularly at specific lysine residues, which in turn alters chromatin structure and modulates the expression of target genes.

References

- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 6. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

BRD6688: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD6688 is a potent and kinetically selective inhibitor of histone deacetylase 2 (HDAC2), a key epigenetic regulator implicated in the pathogenesis of various neurodegenerative diseases.[1][2] Dysregulation of histone acetylation is a common feature in neurological disorders, leading to aberrant gene expression and impaired neuronal function.[3][4] BRD6688 offers a valuable tool for investigating the therapeutic potential of HDAC2 inhibition in preclinical models of neurodegeneration. This guide provides an in-depth overview of BRD6688, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

BRD6688 functions by selectively inhibiting the enzymatic activity of HDAC2. HDACs are responsible for removing acetyl groups from lysine residues on histone and non-histone proteins.[3][4] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDAC2, BRD6688 promotes histone hyperacetylation, particularly of H4K12 and H3K9 in neuronal cells.[1][2] This "opening" of the chromatin structure facilitates the transcription of genes involved in synaptic plasticity, learning, and memory, processes that are often compromised in neurodegenerative conditions.[3]

A key feature of BRD6688 is its kinetic selectivity, or "biased residence time," for HDAC2 over the highly homologous HDAC1.[5] This prolonged engagement with its target enzyme enhances its therapeutic window and reduces potential off-target effects associated with broader HDAC inhibition.[5]

Data Presentation

The following tables summarize the key quantitative data for BRD6688 based on in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of BRD6688

| Target | IC50 (nM) | Notes |

| HDAC1 | 21 | Potent inhibition. |

| HDAC2 | 100 | Potent inhibition. |

| HDAC3 | 11,480 | Significantly less potent, demonstrating selectivity. |

Data sourced from Cayman Chemical and Vulcanchem.[5][6]

Table 2: Kinetic Parameters of BRD6688

| Target | Residence Time (t½, min) | Notes |

| HDAC1 | 65 | Faster dissociation compared to HDAC2. |

| HDAC2 | 381 | Exhibits a six-fold longer half-life, indicating kinetic selectivity. |

Data sourced from Cayman Chemical.[5]

Table 3: In Vivo Efficacy in a Neurodegeneration Model

| Animal Model | Treatment | Outcome |

| CK-p25 Mouse | BRD6688 (1 mg/kg) | Rescued memory deficits in contextual fear conditioning. |

| CK-p25 Mouse | BRD6688 | Increased H4K12 and H3K9 histone acetylation in the hippocampus. |

The CK-p25 mouse is an inducible model of neurodegeneration that recapitulates features of Alzheimer's disease, including neuronal loss and cognitive decline.Data sourced from MedchemExpress and research publications.[1]

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol provides a general framework for assessing the inhibitory activity of BRD6688 on HDAC enzymes.

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

BRD6688 stock solution (in DMSO)

-

Developer solution (e.g., trypsin in assay buffer)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of BRD6688 in assay buffer.

-

In a 96-well plate, add the diluted BRD6688, the HDAC enzyme, and assay buffer.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

-

Calculate the IC50 value by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.

Neuronal Histone Acetylation Assay

This protocol outlines the steps to measure changes in histone acetylation in primary neuronal cultures treated with BRD6688.

Materials:

-

Primary mouse neuronal cell cultures

-

BRD6688

-

Cell culture medium

-

Formaldehyde (for fixing)

-

Primary antibodies against acetylated histones (e.g., anti-acetyl-H4K12, anti-acetyl-H3K9)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Microscope with fluorescence imaging capabilities

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Culture primary mouse forebrain neurons.

-

On day in vitro (DIV) 13, treat the neuronal cultures with BRD6688 at the desired concentration (e.g., 10 µM) for 24 hours.

-

Fix the cells with formaldehyde.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with primary antibodies against specific acetylated histone marks overnight at 4°C.

-

Wash the cells and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of the acetylated histone signal within the nucleus using image analysis software.

In Vivo Efficacy in the CK-p25 Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of BRD6688 in a mouse model of neurodegeneration.

Animal Model:

-

CK-p25 transgenic mice, where the expression of p25 can be induced to trigger neurodegeneration.

Drug Administration:

-

BRD6688 can be administered via intraperitoneal (i.p.) injection. A dose of 1 mg/kg has been shown to be effective.[5]

-

A vehicle control (e.g., a solution of DMSO, PEG300, Tween-80, and saline) should be used for comparison.[1]

Behavioral Testing (Contextual Fear Conditioning):

-

Training: Place the mouse in a conditioning chamber and allow for a period of habituation. Deliver a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild foot shock.

-

Context Test: 24 hours after training, return the mouse to the same chamber (context) and measure the freezing behavior in the absence of the CS and US. Increased freezing time indicates memory of the aversive context.

-

Cued Test: 48 hours after training, place the mouse in a novel context and present the CS (tone). Measure the freezing behavior during the tone presentation. Increased freezing indicates memory of the association between the tone and the shock.

Histological Analysis:

-

Following behavioral testing, perfuse the mice and collect the brains.

-

Prepare brain sections, particularly of the hippocampus.

-

Perform immunohistochemistry using antibodies against acetylated histones (e.g., H4K12) to assess target engagement in the brain.

Signaling Pathways and Experimental Workflows

General Mechanism of HDAC2 Inhibition by BRD6688

The primary mechanism of BRD6688 involves the direct inhibition of HDAC2, leading to an increase in histone acetylation. This, in turn, alters chromatin structure and promotes the expression of genes crucial for neuronal function.

Caption: General mechanism of BRD6688 action on HDAC2 and histone acetylation.

Putative Signaling Pathway in Alzheimer's Disease Models

In the context of Alzheimer's disease, HDAC2 has been shown to be upregulated. Its inhibition may rescue pathological phenotypes through specific downstream pathways.

Caption: A potential signaling pathway affected by BRD6688 in Alzheimer's disease.

Experimental Workflow for In Vivo Studies

A typical workflow for assessing the efficacy of BRD6688 in a neurodegenerative mouse model involves drug administration, behavioral analysis, and post-mortem tissue analysis.

Caption: A standard experimental workflow for in vivo testing of BRD6688.

Conclusion

BRD6688 represents a significant advancement in the development of selective HDAC inhibitors for neurodegenerative disease research. Its kinetic selectivity for HDAC2 provides a refined tool to dissect the role of this specific enzyme in disease pathology and to explore its potential as a therapeutic target. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize BRD6688 in their studies to unravel the complexities of neurodegeneration and to develop novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Roles of histone deacetylases in epigenetic regulation: emerging paradigms from studies with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cognitive Enhancement with BRD6688: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BRD6688, a kinetically selective inhibitor of Histone Deacetylase 2 (HDAC2), and its potential as a cognitive enhancing agent. The document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental methodologies.

Introduction: The Role of HDAC2 in Cognition

The regulation of gene expression through chromatin modification is a critical process in the molecular basis of synaptic plasticity and memory formation.[1] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[2][3] Dysregulation of histone acetylation has been implicated in a variety of neurological and psychiatric disorders associated with cognitive impairment, including Alzheimer's disease.[1][4]

HDAC2, a member of the Class I HDAC family, has been identified as a key negative regulator of learning and memory.[5][6] Elevated levels of HDAC2 are observed in preclinical models of neurodegeneration and in the brains of Alzheimer's patients, leading to a blockade of the expression of genes necessary for synaptic plasticity.[4] Consequently, the selective inhibition of HDAC2 presents a promising therapeutic strategy for cognitive enhancement.

BRD6688 is a novel ortho-aminoanilide compound designed to be a potent and selective inhibitor of HDAC2.[1][5] A key feature of BRD6688 is its kinetic selectivity, exhibiting a significantly longer residence time on HDAC2 compared to the highly homologous HDAC1 isoform.[1] This property is crucial for achieving sustained target engagement in the brain while minimizing potential off-target effects associated with broader HDAC inhibition. Preclinical studies have demonstrated that BRD6688 can cross the blood-brain barrier, increase histone acetylation in the hippocampus, and rescue memory deficits in a mouse model of neurodegeneration.[5][7][8]

Mechanism of Action: Selective HDAC2 Inhibition

BRD6688 functions by selectively inhibiting the catalytic activity of HDAC2.[5][9] The primary mechanism involves the binding of BRD6688 to the active site of the HDAC2 enzyme, preventing it from deacetylating its histone substrates. This inhibition leads to an increase in the acetylation of key lysine residues on histone tails, such as H3K9 (histone H3 at lysine 9) and H4K12 (histone H4 at lysine 12).[1][5][10]

The increased histone acetylation results in a more relaxed or "open" chromatin structure. This euchromatin state allows for the transcriptional machinery to access the DNA more readily, leading to the increased expression of genes that are essential for synaptic plasticity, memory formation, and other cognitive processes.[2][3] The kinetic selectivity of BRD6688, with its prolonged residence time on HDAC2, is thought to provide a sustained therapeutic window for these transcriptional changes.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of BRD6688 in promoting cognitive function.

Quantitative Data

The following tables summarize the key quantitative data for BRD6688 from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity and Kinetic Parameters

| Target | IC50 (µM) | Residence Time (t½, min) |

| HDAC1 | 0.021 | 65 |

| HDAC2 | 0.100 | 381 |

| HDAC3 | 11.48 | Not Determined |

| Data sourced from Wagner et al., 2015.[1][10] |

Table 2: In Vivo Efficacy in CK-p25 Mouse Model

| Treatment Group | Histone Acetylation (Hippocampal CA1) | Contextual Fear Conditioning (Freezing %) |

| Wild-Type (Control) | Baseline | ~40% |

| CK-p25 + Vehicle | Decreased | ~20% (Memory Deficit) |

| CK-p25 + BRD6688 (1 mg/kg) | Increased (H4K12 & H3K9) | ~40% (Rescue of Memory Deficit) |

| Data are approximations based on graphical representations in Wagner et al., 2015.[1][8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of BRD6688. For complete, detailed protocols, please refer to the supplementary information of the cited primary literature.[1]

HDAC Enzymatic Assays

Objective: To determine the in vitro potency (IC50) and kinetic parameters of BRD6688 against Class I HDACs.

Methodology:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are used.

-

A fluorogenic peptide substrate is incubated with each enzyme in the presence of varying concentrations of BRD6688.

-

The deacetylation of the substrate is monitored by measuring the fluorescence signal over time.

-

For IC50 determination, compounds are tested in a 12-point dose-response curve with 3-fold serial dilutions.

-

For kinetic analysis (residence time), progression curve analyses and substrate conversion dilution experiments are performed and monitored continuously.

Primary Neuronal Cell Culture and Histone Acetylation Assay

Objective: To assess the ability of BRD6688 to increase histone acetylation in a cellular context.

Methodology:

-

Primary forebrain neuronal cultures are established from mouse embryos.

-

On day 13 in vitro, the neuronal cultures are treated with BRD6688 (e.g., at 10 µM) or vehicle (DMSO) for 24 hours.

-

Cells are then fixed with formaldehyde.

-

Immunofluorescence staining is performed using antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9 and anti-acetyl-H4K12) and a nuclear counterstain.

-

The percentage of cells with a fluorescence signal above a baseline threshold (established in vehicle-treated cells) is quantified to determine the increase in histone acetylation.

Animal Model and In Vivo Studies

Objective: To evaluate the in vivo efficacy of BRD6688 in a mouse model of neurodegeneration and cognitive impairment.

Animal Model: CK-p25 mice, which express the p25 protein in the forebrain upon doxycycline withdrawal, leading to neurodegeneration and cognitive deficits.[1]

Drug Administration:

-

BRD6688 is formulated for intraperitoneal (i.p.) injection.

-

CK-p25 mice are treated with BRD6688 (e.g., 1 mg/kg) or vehicle daily for a specified period (e.g., 10 days).

Behavioral Testing (Contextual Fear Conditioning):

-

Training: Mice are placed in a novel context (conditioning chamber) and receive a mild foot shock paired with an auditory cue.

-

Testing: 24 hours later, mice are returned to the same context, and freezing behavior (a measure of fear memory) is recorded.

-

The percentage of time spent freezing is quantified and compared between treatment groups.

Immunohistochemistry:

-

Following behavioral testing, mice are euthanized, and brain tissue is collected.

-

Brain sections are prepared and stained with antibodies against acetylated histones to assess target engagement in specific brain regions, such as the hippocampus.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of BRD6688.

Conclusion and Future Directions

BRD6688 represents a significant advancement in the development of targeted therapies for cognitive disorders. Its kinetic selectivity for HDAC2 provides a promising approach to upregulate genes involved in synaptic plasticity and memory while potentially minimizing the side effects associated with non-selective HDAC inhibitors. The preclinical data strongly support its potential as a cognitive enhancer.[1][5][9][11]

Future research should focus on several key areas:

-

Translational Studies: Investigating the efficacy and safety of BRD6688 in higher-order animal models to bridge the gap to human clinical trials.

-

Biomarker Development: Identifying and validating pharmacodynamic biomarkers to monitor target engagement and therapeutic response in clinical settings.

-

Long-Term Efficacy and Safety: Evaluating the long-term effects of chronic BRD6688 administration on cognitive function and potential side effects.

-

Combination Therapies: Exploring the potential synergistic effects of BRD6688 with other therapeutic agents for neurodegenerative diseases.

The selective pharmacological inhibition of HDAC2 with compounds like BRD6688 holds considerable promise for addressing the cognitive decline that is a hallmark of many debilitating neurological and psychiatric disorders.[1][5][9][11]

References

- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 4. An epigenetic blockade of cognitive functions in the neurodegenerating brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. BRD6688 () for sale [vulcanchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

BRD6688 and Its Impact on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD6688 is a potent and kinetically selective inhibitor of histone deacetylase 2 (HDAC2), a key epigenetic regulator implicated in the modulation of synaptic plasticity and memory formation.[1] By selectively targeting HDAC2, BRD6688 offers a promising therapeutic avenue for neurological disorders characterized by cognitive deficits. This technical guide provides a comprehensive overview of the core mechanisms by which BRD6688 is proposed to influence synaptic plasticity. It consolidates available data on the effects of HDAC2 inhibition on synaptic strength, dendritic spine morphology, and receptor trafficking. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are also presented to facilitate further research and drug development in this area.

Introduction: The Role of HDAC2 in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory. This process is heavily dependent on activity-dependent gene expression, which is, in turn, regulated by epigenetic modifications such as histone acetylation. Histone deacetylases (HDACs) remove acetyl groups from histone tails, leading to a more condensed chromatin structure and transcriptional repression.

HDAC2, a member of the Class I HDAC family, is highly expressed in neurons and has been identified as a negative regulator of synaptic plasticity and memory formation.[2] Elevated levels or activity of HDAC2 are associated with cognitive decline in aging and neurodegenerative diseases.[3] Conversely, inhibition of HDAC2 has been shown to enhance synaptic plasticity and rescue memory deficits in various animal models.[1]

BRD6688 is a novel ortho-aminoanilide that acts as a kinetically selective inhibitor of HDAC2.[1] Its selectivity for HDAC2 over the highly homologous HDAC1 isoform provides a more targeted approach to modulating synaptic function with potentially fewer off-target effects. This document will delve into the known and inferred effects of BRD6688 on the molecular and cellular underpinnings of synaptic plasticity.

Mechanism of Action of BRD6688

BRD6688 exerts its effects by binding to the catalytic site of HDAC2, thereby preventing the deacetylation of histone and non-histone proteins. This leads to an increase in histone acetylation, particularly at lysine residues such as H4K12 and H3K9, in neuronal cells.[1] The resulting open chromatin structure facilitates the transcription of genes crucial for synaptic plasticity and memory consolidation.

The primary signaling pathway implicated in the effects of HDAC inhibitors on synaptic plasticity involves the transcription factor cAMP response element-binding protein (CREB) and its coactivator, CREB-binding protein (CBP).[4] By inhibiting HDAC2, BRD6688 is thought to enhance the acetylation of histones at the promoters of CREB/CBP target genes, leading to their increased expression.

Data Presentation: Effects of HDAC2 Inhibition on Synaptic Plasticity

While direct quantitative data for BRD6688 on electrophysiological and morphological aspects of synaptic plasticity are not yet available in the public domain, studies on HDAC2 knockdown and other selective HDAC2 inhibitors provide valuable insights. The following tables summarize these findings.

Table 1: Effect of HDAC2 Inhibition on Long-Term Potentiation (LTP)

| Model System | Method of HDAC2 Inhibition | LTP Induction Protocol | Key Findings | Reference |

| APP/PS1 Transgenic Mouse Model | HDAC2-specific shRNA knockdown in CA1 pyramidal cells | High-frequency stimulation (HFS) | Ameliorated deficits in hippocampal CA1 LTP.[5] | [5] |

| Wild-type Mouse Hippocampal Slices | HDAC2 shRNA knockdown | Theta-burst stimulation (TBS) | Lowered the threshold for synaptic potentiation.[6] | [6] |

| Wild-type Mouse Hippocampal Slices | HDAC inhibitors (TSA and SB) | Weak high-frequency stimulation (wkHFS) | Enhanced hippocampal LTP.[7] | [7] |

Table 2: Effect of HDAC2 Inhibition on Dendritic Spine Morphology

| Model System | Method of HDAC2 Inhibition | Analyzed Parameter | Key Findings | Reference |

| APP/PS1 Transgenic Mouse Model | HDAC2-specific shRNA knockdown in CA1 pyramidal cells | Dendrite length and spine morphology | Increased the length of dendrites and the number of mushroom-like spines.[8] | [8] |

| Wild-type Mouse Neurons (in vivo and in vitro) | HDAC2-specific inhibition | Dendritic and spine growth | Induced dendritic and spine growth. | [9] |

| Developing Cortical Neurons | sEVs from HDAC2 shRNA donor neurons | Spine density | Prevented the sEV-induced decrease in spine density.[10] | [10] |

Table 3: Effect of HDAC2 Inhibition on AMPA/NMDA Receptor Trafficking and Gene Expression

| Model System | Method of HDAC2 Inhibition | Analyzed Parameter | Key Findings | Reference |

| Organotypic Slice Cultures | HDAC2 shRNA knockdown | Surface expression of GluA2 | Increased surface expression of AMPA receptor subunit GluA2.[11] | [11] |

| Neonate Rat Pups | Trichostatin-A (TSA) | GluA1 receptor levels | Maintained enhanced GluA1 receptor levels.[12] | [12] |

| SH-SY5Y cells and mouse cerebral cortex | GABA (acting as an HDAC1/2 inhibitor) | GluR2 expression | Increased GluR2 expression.[13] | [13] |

| Old Mice Hippocampus | Sodium butyrate and HDAC2 antisense oligonucleotide | Expression of neuronal immediate early genes (IEGs) | Increased expression of neuronal IEGs.[3] | [3] |

| Aβ-treated mice | BG45 (Class I HDAC inhibitor) | Synapse-related gene expression | Upregulated levels of GRIK2, SCN3B, and SYNPR.[14] | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of BRD6688's effect on synaptic plasticity.

Primary Neuronal Culture

Protocol:

-

Dissection: Euthanize pregnant E18 mice and harvest embryos. Dissect hippocampi from embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Digestion: Incubate the hippocampi in a solution of 0.25% Trypsin-EDTA for 15 minutes at 37°C.

-

Dissociation: Stop the digestion by adding Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto Poly-D-Lysine coated culture plates or coverslips at a desired density.

-

Culture: Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2. Perform a half-medium change every 3-4 days.

-

Treatment: At the desired day in vitro (DIV), treat the neurons with BRD6688 at the final concentration (e.g., 10 µM) for the specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be run in parallel.

Long-Term Potentiation (LTP) Recording in Hippocampal Slices

Protocol:

-

Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from adult rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.

-

Recording Setup: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrode Placement: Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After establishing a stable baseline response, record fEPSPs for 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).

-

Drug Application: Perfuse the slice with aCSF containing BRD6688 or vehicle for a predetermined period before LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after induction to assess the maintenance of potentiation.

-

Data Analysis: Measure the initial slope of the fEPSP and express it as a percentage of the pre-LTP baseline average.

Dendritic Spine Analysis

Protocol:

-

Labeling: Transfect primary neurons with a plasmid encoding a fluorescent protein (e.g., GFP or tdTomato) to visualize dendritic morphology. Alternatively, use Golgi-Cox staining on fixed brain tissue.

-

Imaging: Acquire high-resolution Z-stack images of dendrites from the desired neuronal population using a confocal or two-photon microscope.

-

Image Processing: Deconvolve the images to improve resolution and reduce noise.

-

Reconstruction and Quantification: Use specialized software (e.g., Imaris, NeuronStudio) to semi-automatically or manually reconstruct dendritic segments and identify and classify dendritic spines (e.g., thin, stubby, mushroom).

-

Data Analysis: Quantify spine density (number of spines per unit length of dendrite) and morphological parameters (head diameter, length, volume). Compare these parameters between BRD6688-treated and control groups.

Histone Acetylation Assay

Protocol:

-

Nuclear Extraction: Isolate nuclei from cultured neurons or brain tissue using a hypotonic lysis buffer.

-

Histone Extraction: Acid-extract histones from the nuclear pellet using sulfuric acid.

-

Western Blotting:

-

Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for acetylated histone residues (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., anti-total H3 or H4).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

-

Conclusion and Future Directions

BRD6688, as a selective HDAC2 inhibitor, holds significant promise for the therapeutic intervention of cognitive disorders. The preclinical evidence, largely derived from studies on HDAC2 inhibition, strongly suggests that BRD6688 can positively modulate synaptic plasticity by promoting a chromatin state conducive to the expression of genes essential for learning and memory. The proposed mechanism involves the enhancement of CREB:CBP-mediated transcription, leading to increased expression of synaptic proteins and potentially facilitating LTP and the maturation of dendritic spines.

However, to fully realize the therapeutic potential of BRD6688, further research is imperative. Direct electrophysiological studies are needed to quantify the precise effects of BRD6688 on LTP and LTD in various brain regions. High-resolution imaging studies will be crucial to determine its impact on dendritic spine density and morphology. Furthermore, a deeper understanding of the downstream transcriptional targets of BRD6688 and its influence on AMPA and NMDA receptor trafficking will provide a more complete picture of its mechanism of action. The detailed protocols and conceptual framework provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of BRD6688 and its role in shaping the plastic brain.

References

- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase 2 Inhibition Attenuates Downregulation of Hippocampal Plasticity Gene Expression during Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone Deacetylase Inhibitors Enhance Memory and Synaptic Plasticity via CREB: CBP-Dependent Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase 2 Knockdown Ameliorates Morphological Abnormalities of Dendritic Branches and Spines to Improve Synaptic Plasticity in an APP/PS1 Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Histone Deacetylase 2 Knockdown Ameliorates Morphological Abnormalities of Dendritic Branches and Spines to Improve Synaptic Plasticity in an APP/PS1 Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Histone Deacetylase 2 Cell Autonomously Suppresses Excitatory and Enhances Inhibitory Synaptic Function in CA1 Pyramidal Neurons | Journal of Neuroscience [jneurosci.org]

- 12. Histone deacetylase inhibition induces odor preference memory extension and maintains enhanced AMPA receptor expression in the rat pup model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. As a Histone Deacetylase Inhibitor, γ-Aminobutyric Acid Upregulates GluR2 Expression: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Understanding the Function of HDAC2 with the Kinetically Selective Inhibitor BRD6688: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function of Histone Deacetylase 2 (HDAC2) and the utility of BRD6688 as a selective chemical probe to elucidate its biological roles. This document details the mechanism of action of BRD6688, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and experimental workflows.

Introduction to HDAC2 and the Chemical Probe BRD6688

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3] This deacetylation leads to chromatin condensation and transcriptional repression.[3] The HDAC family is divided into several classes, with HDAC2 belonging to the Class I family of zinc-dependent deacetylases.[4] Dysregulation of HDAC activity, and specifically HDAC2, has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, where elevated HDAC2 levels are associated with cognitive decline.[5][6][7] HDAC2 negatively regulates memory formation and synaptic plasticity by repressing the expression of genes crucial for these processes.[2]

The development of selective inhibitors is paramount to dissecting the specific functions of individual HDAC isoforms. BRD6688 is a potent and selective inhibitor of HDAC2, demonstrating remarkable kinetic selectivity over the highly homologous HDAC1.[1][5] This property makes BRD6688 an invaluable tool for studying the therapeutic potential of targeted HDAC2 inhibition.

Mechanism of Action of BRD6688

BRD6688 is an ortho-aminoanilide that functions as a potent inhibitor of HDAC1 and HDAC2.[1] Its mechanism of action is distinguished by its kinetic selectivity, or biased residence time, for HDAC2. While it displays similar inhibitory concentrations (IC50) for HDAC1 and HDAC2 in equilibrium-based assays, BRD6688 exhibits slow-on/slow-off binding kinetics with HDAC2, resulting in a significantly prolonged duration of inhibition compared to HDAC1.[5] This extended residence time on HDAC2 allows for a sustained biological effect on this specific isoform.

The selective inhibition of HDAC2 by BRD6688 leads to an increase in the acetylation of histone tails at specific lysine residues, such as H4K12 and H3K9.[1][6] This hyperacetylation promotes a more open chromatin structure, facilitating the transcription of genes associated with learning, memory, and synaptic plasticity.[1][5] In preclinical models of neurodegeneration, this has been shown to rescue memory deficits.[1][3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for BRD6688 from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity and Kinetic Parameters of BRD6688

| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |

| IC50 | 21 nM | 100 nM | 11.48 µM | [5] |

| Residence Time (t1/2) | 65 min | 381 min | Not Determined | [1] |

Table 2: Cellular and In Vivo Effects of BRD6688

| Assay | Model System | Treatment | Outcome | Reference |

| Histone Acetylation | Primary mouse neuronal cultures | 10 µM BRD6688 for 24h | Increased H4K12 and H3K9 acetylation | [3] |

| Histone Acetylation | Hippocampus of CK-p25 mice | 1 mg/kg BRD6688 for 10 days | Increased H4K12 acetylation | [8] |

| Cognitive Function | CK-p25 mouse model of neurodegeneration | 1 mg/kg BRD6688 | Rescued memory deficits in contextual fear conditioning | [1][8] |

| Synaptic Plasticity | APP/PS1 transgenic mouse model | HDAC2 knockdown | Ameliorated deficits in hippocampal CA1 long-term potentiation | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of HDAC2 with BRD6688.

In Vitro HDAC Enzymatic Assay

This protocol is adapted from standard fluorogenic HDAC activity assays.

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

-

Boc-Lys(Ac)-AMC fluorogenic substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (Trypsin in a suitable buffer)

-

BRD6688

-

384-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of BRD6688 in assay buffer.

-

In a 384-well plate, add the HDAC enzyme (HDAC1, HDAC2, or HDAC3) to each well.

-

Add the diluted BRD6688 or vehicle control (DMSO) to the wells and incubate for a specified pre-incubation time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Boc-Lys(Ac)-AMC substrate to each well.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

-

Measure the fluorescence intensity using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Calculate the percent inhibition for each concentration of BRD6688 and determine the IC50 values by fitting the data to a dose-response curve.

Primary Mouse Neuronal Culture and Histone Acetylation Assay

This protocol outlines the culture of primary neurons and subsequent analysis of histone acetylation.

Materials:

-

E16-E18 mouse embryos

-

Dissection medium (e.g., Hibernate-A)

-

Digestion solution (e.g., Papain)

-

Plating medium (e.g., Neurobasal medium supplemented with B-27, Glutamax, and penicillin/streptomycin)

-

Poly-D-lysine coated culture plates

-

BRD6688

-

Lysis buffer for histone extraction

-

Antibodies against acetylated H3K9 and H4K12, and total H3/H4

-

Western blotting reagents and equipment

Procedure:

-

Isolate hippocampi or cortices from E16-E18 mouse embryos in dissection medium.

-

Digest the tissue with the digestion solution to obtain a single-cell suspension.

-

Plate the dissociated neurons on poly-D-lysine coated plates in plating medium.

-

Culture the neurons for 7-10 days in vitro to allow for maturation.

-

Treat the mature neurons with BRD6688 (e.g., 10 µM) or vehicle for 24 hours.

-

Harvest the cells and extract histones using an appropriate lysis buffer.

-

Determine protein concentration of the extracts.

-

Separate the histone proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against acetylated H3K9, acetylated H4K12, and total H3 or H4 as a loading control.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative levels of histone acetylation.

Contextual Fear Conditioning in a Mouse Model

This protocol describes a behavioral paradigm to assess learning and memory.

Materials:

-

CK-p25 mouse model of neurodegeneration or other suitable models

-

Fear conditioning apparatus with a grid floor for footshock delivery

-

BRD6688 formulation for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline)

-

Animal housing and care facilities

Procedure:

-

Habituation: Place the mice in the fear conditioning chamber for a brief period (e.g., 2-3 minutes) to acclimate.

-

Training (Day 1): Place the mouse in the chamber. After a baseline period, deliver a mild footshock (unconditioned stimulus, US) paired with the context (conditioned stimulus, CS). The mouse learns to associate the context with the aversive stimulus.

-

Treatment: Administer BRD6688 or vehicle to the mice daily for a specified duration (e.g., 10 days).

-

Testing (e.g., Day 11): Place the mouse back into the same conditioning chamber. No footshock is delivered.

-

Data Acquisition: Record the mouse's behavior, specifically the amount of time it spends "freezing" (a state of immobility), which is a measure of fear memory.

-

Analysis: Compare the freezing time between the BRD6688-treated group and the vehicle-treated group to assess the effect of the compound on memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving HDAC2 and the workflows of the experimental protocols.

Signaling Pathway of HDAC2 in Neurodegeneration

Caption: HDAC2 signaling in normal function, neurodegeneration, and with BRD6688.

Experimental Workflow for In Vitro HDAC Assay

Caption: Workflow for the in vitro HDAC enzymatic assay.

Experimental Workflow for Cellular Histone Acetylation Assay

Caption: Workflow for the cellular histone acetylation assay.

Conclusion

BRD6688 is a powerful and selective chemical probe for investigating the biological functions of HDAC2. Its unique kinetic selectivity provides a valuable tool for distinguishing the roles of HDAC2 from the closely related HDAC1 isoform. The data summarized and protocols provided in this guide offer a comprehensive resource for researchers aiming to understand the therapeutic potential of HDAC2 inhibition, particularly in the context of neurodegenerative diseases and cognitive enhancement. The continued use of BRD6688 in preclinical studies will undoubtedly further illuminate the intricate roles of HDAC2 in health and disease.

References

- 1. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An epigenetic blockade of cognitive functions in the neurodegenerating brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the HDAC2/HNF-4A/miR-101b/AMPK Pathway Rescues Tauopathy and Dendritic Abnormalities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Histone Deacetylase 2 Knockdown Ameliorates Morphological Abnormalities of Dendritic Branches and Spines to Improve Synaptic Plasticity in an APP/PS1 Transgenic Mouse Model [frontiersin.org]

- 8. researchgate.net [researchgate.net]

BRD6688: A Technical Guide to a Kinetically Selective Chemical Probe for Histone Deacetylase 2 (HDAC2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BRD6688, a potent and kinetically selective chemical probe for histone deacetylase 2 (HDAC2). BRD6688 serves as a critical tool for investigating the biological roles of HDAC2, particularly in the context of neuroscience and cognitive function. Its unique mechanism of action, characterized by biased residence time, distinguishes it from other HDAC inhibitors and enables precise interrogation of HDAC2 function.

Core Principle: The Role of HDAC2 in Gene Regulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation. They remove acetyl groups from lysine residues on histone and non-histone proteins.[1][2][3] This deacetylation process increases the positive charge of histones, strengthening their interaction with negatively charged DNA. The result is a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression.

HDAC2, a member of the Class I HDAC family, is highly implicated in synaptic plasticity and memory formation.[2][3] Dysregulation of its activity is linked to cognitive deficits in several neurological and psychiatric disorders.[2][3] Therefore, selective inhibition of HDAC2 presents a promising therapeutic strategy for enhancing learning and memory.[2][3]

BRD6688: Mechanism of Action and Kinetic Selectivity

BRD6688 is an ortho-aminoanilide compound designed to selectively inhibit HDAC2.[2][3] While it shows potent inhibition of both HDAC1 and HDAC2 in standard equilibrium-based assays, its innovation lies in its kinetic selectivity , or "biased residence time".[2][3][4] BRD6688 exhibits slow-on/slow-off binding kinetics specifically for HDAC2, resulting in a significantly prolonged duration of inhibition compared to the highly homologous HDAC1 isoform.[4][5] This extended residence time on HDAC2 allows for a sustained biological effect on its target, even after the compound's concentration has decreased in the surrounding environment.

The inhibition of HDAC2 by BRD6688 leads to an increase in the acetylation of specific histone residues, notably H3K9 (lysine 9 on histone H3) and H4K12 (lysine 12 on histone H4).[1][2] This hyperacetylation relaxes the chromatin structure, facilitating the transcription of genes involved in synaptic plasticity and memory enhancement.[2][6]

Caption: BRD6688 inhibits HDAC2, increasing histone acetylation and promoting gene transcription.

Quantitative Data

The selectivity and potency of BRD6688 are quantified by its half-maximal inhibitory concentration (IC50) values and its kinetic binding parameters.

Table 1: Inhibitory Potency (IC50) of BRD6688 against Class I HDACs

| Target | IC50 Value |

| HDAC1 | 21 nM[4][5] |

| HDAC2 | 100 nM[4][5] |

| HDAC3 | 11.48 µM[4][5] |

This table demonstrates that BRD6688 is significantly more potent against HDAC1 and HDAC2 compared to HDAC3.[4]

Table 2: Kinetic Binding Parameters of BRD6688

| Target | Residence Half-Life (t½) | Kinetic Selectivity (HDAC2 vs. HDAC1) |

| HDAC1 | 65 minutes[4][5] | ~6-fold longer on HDAC2[4][5] |

| HDAC2 | 381 minutes[4][5] |

This table highlights the key feature of BRD6688: its substantially longer residence time on HDAC2 compared to HDAC1, which is the basis for its utility as a selective probe.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of BRD6688 as a chemical probe.

Biochemical HDAC Inhibition Assay (IC50 Determination)

This protocol outlines the determination of BRD6688's potency against recombinant HDAC enzymes.

-

Objective: To measure the concentration of BRD6688 required to inhibit 50% of HDAC enzyme activity.

-

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., Tris-based buffer, pH 8.0, containing KCl, NaCl, and BSA).

-

Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction).

-

BRD6688 serial dilutions (typically in DMSO).

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of BRD6688 in DMSO and then dilute into assay buffer.

-

Add the diluted compound or vehicle (DMSO control) to the wells of the assay plate.

-

Add the HDAC enzyme to the wells and incubate for a set period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Histone Acetylation Assay

This protocol details how to measure the effect of BRD6688 on histone acetylation in a cellular context.

-

Objective: To quantify the increase in acetylated H3K9 and H4K12 in response to BRD6688 treatment in primary neuronal cultures.[2][6]

-

Materials:

-

Vehicle control (DMSO).

-

Formaldehyde for cell fixation.

-

Permeabilization buffer (e.g., Triton X-100 in PBS).

-

Blocking buffer (e.g., BSA in PBS).

-

Primary antibodies: anti-acetyl-H3K9 and anti-acetyl-H4K12.

-

Fluorescently-labeled secondary antibodies.

-

Nuclear counterstain (e.g., DAPI).

-

Microscope for imaging.

-

Procedure:

-

Culture primary neurons for a suitable period (e.g., 13 days).[2]

-

Treat the cells with BRD6688 (e.g., 10 µM) or vehicle for 24 hours.[2][6]

-

Fix the cells with formaldehyde.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies against acetylated histone marks overnight at 4°C.

-

Wash the cells and incubate with corresponding fluorescently-labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Acquire images using a high-content imager or fluorescence microscope.

-

Quantify the fluorescence intensity of the acetylated histone signal within the nucleus and normalize to the vehicle control.

-

Caption: Workflow for measuring cellular histone acetylation after BRD6688 treatment.

In Vivo Application and Pharmacodynamics

BRD6688 has been successfully utilized in preclinical models to validate the therapeutic hypothesis of HDAC2 inhibition for cognitive enhancement.

-

Blood-Brain Barrier Penetration: BRD6688 is capable of crossing the blood-brain barrier, a critical property for a CNS-active compound.[4][5][7]

-

Target Engagement in the Brain: In vivo studies using the CK-p25 mouse model of neurodegeneration have shown that administration of BRD6688 leads to a significant increase in histone acetylation (H4K12 and H3K9) in the hippocampus, confirming target engagement in the relevant brain region.[1][2]

-

Rescue of Cognitive Deficits: Treatment with BRD6688 rescued memory deficits in CK-p25 mice in a Pavlovian fear conditioning behavioral assay, demonstrating its efficacy in a disease-relevant model.[1][2] This provides strong evidence that the selective inhibition of HDAC2's catalytic activity can be a viable therapeutic approach for cognitive disorders.[2][3]

References

- 1. apexbt.com [apexbt.com]

- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. BRD6688 () for sale [vulcanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

BRD6688: Application Notes and Protocols for Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD6688 is a potent and kinetically selective inhibitor of histone deacetylase 2 (HDAC2).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[1][2] HDAC2, in particular, is implicated in the regulation of synaptic plasticity and memory formation, and its dysregulation has been associated with various neurological disorders.[1][3][4] BRD6688 offers a valuable tool for studying the specific roles of HDAC2 in neuronal function and for exploring its therapeutic potential. In primary mouse neuronal cell cultures, treatment with BRD6688 has been shown to increase histone H4 lysine 12 (H4K12) and histone H3 lysine 9 (H3K9) acetylation.[1][5]

These application notes provide detailed protocols for the use of BRD6688 in primary neuronal cultures, including methods for cell culture, drug treatment, and analysis of histone acetylation levels.

Data Presentation

Table 1: In Vitro Inhibitory Activity of BRD6688

| Target | IC50 (μM) |

| HDAC1 | 0.023 |

| HDAC2 | 0.129 |

| HDAC3 | 1.68 |

Data sourced from a study by Wagner et al. (2014). Values are the mean of a minimum of two experiments.[1]

Signaling Pathway

BRD6688 selectively inhibits HDAC2, preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, promoting a more open chromatin structure and facilitating gene transcription.

Caption: BRD6688 inhibits HDAC2, increasing histone acetylation.

Experimental Workflow

The following diagram outlines the general workflow for treating primary neuronal cultures with BRD6688 and analyzing the effects on histone acetylation.

Caption: Workflow for BRD6688 treatment and analysis in neuronal cultures.

Experimental Protocols

Protocol 1: Primary Mouse Forebrain Neuronal Culture

This protocol is adapted from standard procedures for establishing primary neuronal cultures.[6][7][8]

Materials:

-

Timed-pregnant mice (E16-E18)

-

Dissection medium: Hibernate-A medium

-

Digestion solution: Papain (20 units/mL) and DNase I (0.005%) in Hibernate-A

-

Plating medium: Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the embryonic forebrains in ice-cold dissection medium.

-

Mince the tissue and transfer to the digestion solution. Incubate at 37°C for 15-20 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in plating medium and count the viable cells.

-

Plate the cells onto Poly-D-lysine coated surfaces at a desired density (e.g., 2.5 x 10^5 cells/cm²).

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

Change half of the medium every 2-3 days.

Protocol 2: BRD6688 Treatment of Neuronal Cultures

Materials:

-

BRD6688 stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed neuronal culture medium

Procedure:

-

On the desired day in vitro (DIV), typically DIV 7-10, prepare the BRD6688 working solution.

-

Dilute the BRD6688 stock solution in pre-warmed culture medium to a final concentration of 10 µM.[1][5] A vehicle control (e.g., 0.1% DMSO in medium) should be prepared in parallel.

-

Carefully remove half of the medium from the neuronal cultures and replace it with the medium containing BRD6688 or vehicle.

-

Incubate the cultures for 24 hours at 37°C in a humidified incubator with 5% CO2.[1][5]

Protocol 3: Immunocytochemistry for Histone Acetylation

This protocol provides a general guideline for immunofluorescent staining of histone modifications.[9][10][11][12]

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.25% Triton X-100 in PBS

-

Blocking solution: 5% normal goat serum and 0.1% Triton X-100 in PBS

-

Primary antibodies: Rabbit anti-acetyl-Histone H3 (Lys9) and Rabbit anti-acetyl-Histone H4 (Lys12)

-

Fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

After BRD6688 treatment, gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

Protocol 4: Image Acquisition and Analysis

Procedure:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Use consistent acquisition settings (e.g., exposure time, gain) for all samples.

-

Quantify the mean fluorescence intensity of the histone acetylation signal within the DAPI-stained nuclei.

-

Normalize the fluorescence intensity of the BRD6688-treated cells to the vehicle-treated control cells.

-

Perform statistical analysis to determine the significance of any observed changes.

References

- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse primary neuron culture [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. Preparation of dissociated mouse primary neuronal cultures from long-term cryopreserved brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone Acetylation Inhibitors Promote Axon Growth in Adult DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols for BRD6688 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing BRD6688, a selective inhibitor of histone deacetylase 2 (HDAC2), in various in vitro assays. BRD6688 offers a valuable tool for investigating the role of HDAC2 in gene regulation, neuronal function, and disease pathogenesis.

Mechanism of Action